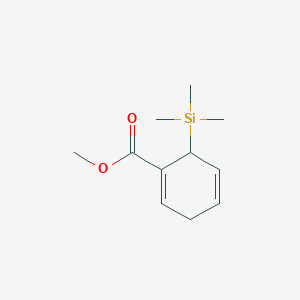
Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate: is an organic compound that belongs to the class of cyclohexa-1,4-dienes. This compound is characterized by the presence of a trimethylsilyl group and a carboxylate ester group attached to a cyclohexa-1,4-diene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate typically involves the following steps:
Birch Reduction: The starting material, an aromatic compound, undergoes Birch reduction using an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, along with a proton donor like an alcohol.
Silylation: The cyclohexa-1,4-diene intermediate is then subjected to silylation using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexa-1,4-diene derivatives
Scientific Research Applications
Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The diene ring can participate in cycloaddition reactions, forming new carbon-carbon bonds and complex structures .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: A simpler analog without the trimethylsilyl and carboxylate groups.
1,3-Cyclohexadiene: An isomer with different double bond positions.
1-methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene: A similar compound with two trimethylsilyl groups.
Uniqueness
Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate is unique due to the presence of both the trimethylsilyl and carboxylate ester groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
61518-40-9 |
|---|---|
Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
methyl 6-trimethylsilylcyclohexa-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C11H18O2Si/c1-13-11(12)9-7-5-6-8-10(9)14(2,3)4/h6-8,10H,5H2,1-4H3 |
InChI Key |
UVXDPKOUXHOGJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC=CC1[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















